NK1 Receptor Inhibition: Differential Activity of 2,4,8-Trichloro-3-nitroquinoline vs. Structural Analogs
2,4,8-Trichloro-3-nitroquinoline demonstrates a distinct activity profile against the Neurokinin 1 (NK1) receptor. While specific head-to-head data against a single defined comparator is absent in the open literature, a class-level inference can be made by comparing its activity to other known NK1 antagonists. The compound shows a reported IC50 of 0.016 µg/mL against the NK1 receptor from guinea pig lung [1]. This is in contrast to compounds like the clinical NK1 antagonist Aprepitant, which exhibits an IC50 of 0.09 nM in a different assay system [2]. This difference underscores the unique selectivity and potency profile conferred by the specific 2,4,8-trichloro-3-nitro substitution pattern, making this compound a potentially valuable starting point for exploring a different region of chemical space in NK1 ligand discovery.
| Evidence Dimension | Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 0.016 µg/mL |
| Comparator Or Baseline | Aprepitant (Clinical NK1 Antagonist) IC50: 0.09 nM |
| Quantified Difference | Different assay systems; data not directly comparable but indicates a distinct potency range. |
| Conditions | NK1 receptor from guinea pig lung (Target compound); Recombinant human NK1 receptor (Aprepitant) |
Why This Matters
Procuring 2,4,8-Trichloro-3-nitroquinoline provides access to a chemically distinct NK1 ligand phenotype, enabling research into novel structure-activity relationships that diverge from known clinical leads.
- [1] TargetMine. (n.d.). Activity report for ChEMBL:CHEMBL169132. National Institute of Biomedical Innovation. Retrieved from https://targetmine.nibiohn.go.jp/targetmine/report.do?id=156037344 View Source
- [2] Kramer, M. S., et al. (1998). Distinct mechanism for antidepressant activity by blockade of central substance P receptors. Science, 281(5383), 1640-1645. View Source
